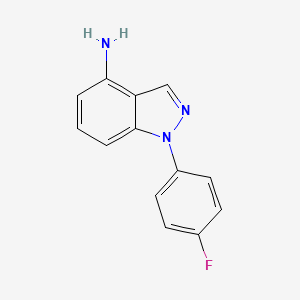

4-Amino-1-(4-fluorophenyl)-1h-indazole

Description

Structure

3D Structure

Properties

CAS No. |

913002-87-6 |

|---|---|

Molecular Formula |

C13H10FN3 |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)indazol-4-amine |

InChI |

InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2 |

InChI Key |

NVGHFZDQPBOQFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Indazole Derivatives

Advanced Synthetic Routes to the 1H-Indazole Core Structure

Modern synthetic chemistry offers a diverse toolkit for the construction of the 1H-indazole ring system. These methods have evolved from classical condensation reactions to sophisticated, catalyzed processes that allow for greater control over regioselectivity and functional group tolerance. The primary strategies involve the formation of the critical N-N bond and the subsequent cyclization to form the bicyclic indazole system.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Catalysts based on palladium, copper, and silver are particularly effective in promoting the key bond-forming events required for indazole synthesis, often under milder conditions and with higher efficiency than traditional methods. researchgate.net

Palladium catalysis is a powerful tool for C-N bond formation, a key step in many indazole syntheses. nih.gov One prominent strategy involves the intramolecular C-H amination of substrates like benzophenone (B1666685) tosylhydrazones. This approach utilizes a palladium catalyst, often in conjunction with a copper co-catalyst and a silver-based oxidant, to facilitate the cyclization. nih.gov The reaction proceeds through a catalytic C-H activation step followed by intramolecular amination. nih.gov This methodology is valued for its ability to tolerate various functional groups, providing access to a wide array of substituted indazoles. nih.gov Another approach involves a tandem sequence of an intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination, promoted by the same palladium catalyst, to assemble complex fused-indazole systems. rsc.org

Key Features of Palladium-Catalyzed C-H Amination:

Catalyst System : Typically involves Pd(OAc)₂, often with co-catalysts like Cu(OAc)₂ and oxidants such as Ag₂CO₃ or AgOCOCF₃. nih.govacs.org

Substrates : Aryl tosylhydrazones and 2-vinyl imidazoles are common precursors. nih.govrsc.org

Mechanism : Proceeds via C-H activation to form a palladacycle intermediate, followed by intramolecular amination or a sequential Heck/amination reaction. nih.govorganic-chemistry.org

Advantages : Offers good to high yields and tolerates a range of functional groups, including those that are acid- or base-sensitive. nih.gov

Copper catalysts are highly effective for mediating the crucial N-N bond formation in indazole synthesis. rsc.orgacs.orgthieme-connect.com A facile and efficient method involves the reaction of readily available 2-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine intermediates. acs.org These intermediates then undergo a Cu(OAc)₂-catalyzed intramolecular N-N bond formation, using oxygen from the air as the terminal oxidant, to yield 1H-indazoles in good to excellent yields. acs.orgthieme-connect.com This protocol is advantageous as it conserves both nitrogen atoms from the starting material and allows for the incorporation of diverse substituents at the 3-position. acs.org

Another copper-catalyzed approach is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgresearchgate.net In this process, the copper catalyst is essential for facilitating both the C-N and subsequent N-N bond formations, leading to 2H-indazoles. acs.org This method demonstrates broad substrate scope and high functional group tolerance. acs.orgresearchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| Cu(OAc)₂ / O₂ | 2-aminobenzonitriles, Organometallic reagents | 3-substituted-1H-indazoles | Utilizes aerial oxygen as the terminal oxidant; conserves nitrogen atoms. acs.orgthieme-connect.com |

| CuI / TMEDA | 2-bromobenzaldehydes, Primary amines, NaN₃ | 2-substituted-2H-indazoles | One-pot, three-component synthesis; forms both C-N and N-N bonds. acs.orgresearchgate.net |

Silver(I) compounds have emerged as effective mediators for the intramolecular oxidative C-H amination to construct the 1H-indazole ring. nih.govacs.orgnih.gov This method enables the synthesis of various 3-substituted indazoles that can be challenging to access through other C-H amination techniques. nih.govfigshare.com The reaction is typically mediated by a Ag(I) oxidant, and mechanistic studies suggest that the transformation proceeds through a single electron transfer (SET) pathway. nih.govnih.gov This approach is noted for its efficiency and applicability in medicinal chemistry for creating diverse indazole libraries. nih.govelsevierpure.com

The table below presents a selection of 1H-indazole derivatives synthesized using a Silver(I)-mediated approach, demonstrating the method's versatility. nih.gov

| Compound | Starting Material | Reagents & Conditions | Yield |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | N'-(2-acetylphenyl)-N'-(4-methoxyphenyl)hydrazine | Ag₂O, 1,2-dichloroethane, 24h | High |

| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | N'-(2-acetyl-5-chlorophenyl)-N'-(4-methoxyphenyl)hydrazine | Ag₂O, 1,2-dichloroethane, 24h | High |

| Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate | Methyl 2-(2-(4-methoxyphenyl)hydrazono)acetate derivative | Ag₂O, 1,2-dichloroethane, 24h | High |

While metal-catalyzed methods are powerful, metal-free syntheses are gaining traction due to their cost-effectiveness and the avoidance of potentially toxic residual metals in the final products, which is particularly important in pharmaceutical applications. These protocols often rely on classical organic reactions or modern organocatalysis.

Classical routes, such as diazotization and nitrosation reactions, can be harsh. acs.org A milder, metal-free synthesis of 1H-indazoles involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine. acs.org This reaction proceeds at low temperatures and is amenable to scale-up, affording the desired indazoles in good to excellent yields with high functional group compatibility. acs.org

The 1,3-dipolar cycloaddition is a powerful metal-free reaction for constructing five-membered heterocyclic rings. In the context of indazole synthesis, this reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an aryne. nih.govmdpi.com Arynes, highly reactive intermediates generated in situ, serve as the dipolarophile. This method provides a direct route to the 1H-indazole core. organic-chemistry.org The reaction of arynes with hydrazones has also been developed as a viable [3+2] annulation strategy to produce a variety of indazole derivatives. organic-chemistry.org These cycloaddition strategies are valuable for their ability to rapidly construct the bicyclic indazole system.

Metal-Free Synthetic Protocols and Functional Group Compatibility

Reaction of Aminophenones with Hydroxylamine (B1172632) Derivatives

A significant and practical approach for the synthesis of 1H-indazole derivatives involves the reaction of 2-aminophenones with hydroxylamine derivatives. nih.govacs.org This metal-free, one-pot reaction is noted for its operational simplicity and mild conditions, making it an attractive method for preparing a wide array of indazoles. nih.govacs.org The process is generally insensitive to air and moisture and demonstrates a broad tolerance for various functional groups, often resulting in good to excellent yields. nih.govacs.org

The reaction mechanism typically proceeds through the deprotection of a protected hydroxylamine derivative, followed by condensation with the 2-aminophenone. This is succeeded by an intramolecular electrophilic amination to form the indazole ring. acs.org This methodology has been successfully applied on a gram scale and has been utilized in the efficient synthesis of bioactive molecules. acs.org

Ring Fusion Strategies for Indazole Scaffolds

Ring fusion strategies offer another versatile avenue for the construction of indazole scaffolds. These methods often involve the formation of the fused heterocyclic system through intramolecular cyclization reactions. For instance, the treatment of 2-formyl dialkylanilines with hydroxylamine can lead to the formation of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.gov

Other notable ring fusion strategies include:

Palladium-catalyzed C-H amination: Intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov

Reductive cyclization: Organophosphorus-mediated reductive cyclization of substituted benzamidines can be employed to construct 3-amino-2H-indazoles. nih.gov

[3+2] Cycloaddition: The reaction of arynes with hydrazones or diazo compounds represents a [3+2] annulation approach to form the 1H-indazole skeleton. organic-chemistry.org

These diverse strategies highlight the adaptability of chemical synthesis in creating complex indazole-based molecules.

Targeted Derivatization and Functionalization at Key Positions of the Indazole Ring System

The biological activity of indazole derivatives can be significantly modulated by the introduction of various substituents at different positions of the indazole ring. Targeted derivatization and functionalization are therefore crucial for the development of new therapeutic agents.

Strategies for Introducing the 4-Amino Substituent

The introduction of an amino group at the C4 position of the indazole ring is a key functionalization. While direct amination of the indazole core can be challenging, a common strategy involves the synthesis of the indazole ring from a precursor that already contains the amino or a precursor nitro group. For instance, the synthesis can start from a substituted 2-methylaniline derivative which undergoes nitrosation and cyclization. If a nitro-substituted o-toluidine (B26562) is used, the resulting nitroindazole can be subsequently reduced to the corresponding aminoindazole.

Another approach involves the use of 4-aminoindoles, where the para-directing effect of the amino group can be exploited for regioselective functionalization at other positions. rsc.org The 4-amino-1H-indazole itself is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com

Approaches for Introducing the 4-Fluorophenyl Moiety at the N1 Position

The N1 position of the indazole ring is frequently targeted for substitution to modulate the compound's properties. The introduction of a 4-fluorophenyl group at this position can be achieved through several N-arylation methods.

Copper-catalyzed cross-coupling reactions are a prominent method for the N-arylation of indazoles. organic-chemistry.org These reactions typically involve the coupling of the indazole with an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, in the presence of a copper catalyst and a suitable ligand, often a diamine. organic-chemistry.org These methods are valued for their tolerance of various functional groups and can be performed under relatively mild conditions. organic-chemistry.org

Palladium-catalyzed reactions also offer a viable route for the N-arylation of indazoles, although they may sometimes require higher catalyst loading. google.com

| Method | Catalyst/Reagents | Key Features | References |

|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI, diamine ligand | Tolerates various functional groups, milder conditions | organic-chemistry.org |

| Palladium-Catalyzed N-Arylation | Palladium catalyst | May require higher catalyst loading | google.com |

Regioselective Functionalization and Substituent Effects

The regioselectivity of functionalization is a critical aspect of indazole chemistry, as the position of substituents can have a profound impact on the molecule's biological activity. The electronic properties of existing substituents on the indazole ring play a significant role in directing further substitutions.

For instance, in the synthesis of indazoles from 2-aminophenones, the nature of the substituents on the aromatic ring can influence the reaction's efficiency and yield. nih.gov Similarly, the directing effect of an amino group at the C4 position can be utilized to achieve regioselective functionalization at other positions of the indole (B1671886) ring system, a related heterocyclic structure. rsc.org

The presence of a fluorine atom, such as in the 4-fluorophenyl moiety, can influence the electronic properties of the entire molecule, potentially affecting intermolecular interactions like π-π stacking and hydrogen bonding. ossila.com Understanding these substituent effects is crucial for the rational design of indazole derivatives with desired properties.

Purity Assessment and Structural Elucidation Techniques

The characterization and confirmation of the structure of synthesized indazole derivatives, including 4-Amino-1-(4-fluorophenyl)-1H-indazole, are essential steps in the research and development process. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compounds, with purities often exceeding 95% for target molecules. nih.gov

For structural elucidation, a variety of spectroscopic methods are utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for determining the chemical structure of the synthesized compounds. These methods provide detailed information about the arrangement of atoms within the molecule. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compounds by providing an accurate mass measurement. acs.orgnih.gov

Preclinical Biological Activity Spectrum of 4 Amino 1 4 Fluorophenyl 1h Indazole Analogues

Anticancer Activity in In Vitro Cell Line Models

The anticancer potential of indazole derivatives has been extensively evaluated in laboratory settings using various human cancer cell lines. nih.govnih.gov These studies are crucial for identifying compounds with promising therapeutic efficacy.

Derivatives based on the indazole framework have demonstrated significant antiproliferative activity against a broad panel of human cancer cell lines. mdpi.com In one study, a series of piperazine-indazole derivatives were evaluated for their ability to inhibit the growth of human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. nih.govresearchgate.net Many of the synthesized compounds exhibited notable activity, particularly against the K562 cell line. nih.gov For instance, compound 6o from this series showed a promising inhibitory effect on K562 cells with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.govmdpi.comresearchgate.net

Other studies have confirmed the activity of indazole analogues against different cancer types. For example, certain indazole derivatives have shown potent cytotoxic activity against colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. researchgate.net The broad-spectrum efficacy of these compounds is further highlighted by their activity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.comjksus.orgmdpi.com The cytotoxic effects are typically dose-dependent, indicating a direct impact on cancer cell viability. jksus.org

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Piperazine-indazole derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.govresearchgate.net |

| Piperazine-indazole derivatives | A549 | Lung Carcinoma | Variable activity | nih.govmdpi.com |

| Piperazine-indazole derivatives | PC-3 | Prostate Cancer | Variable activity | nih.govmdpi.com |

| Piperazine-indazole derivatives | HepG-2 | Hepatoma | Variable activity | nih.govmdpi.com |

| Indazole analogues | HT-29 | Colon Adenocarcinoma | Potent activity | researchgate.net |

| 1,2,3-Triazole-amino acid conjugates | MCF7 | Breast Cancer | >30% inhibition at <10 µM | mdpi.com |

Beyond simply halting proliferation, indazole analogues can actively induce programmed cell death, or apoptosis, in cancer cells. koreascience.krnih.gov This is a critical mechanism for eliminating malignant cells. koreascience.kr Research has shown that active compounds can trigger apoptosis in a concentration-dependent manner. researchgate.net For example, the piperazine-indazole derivative 6o was found to promote apoptosis in cancer cells, potentially through the inhibition of Bcl2 family proteins and interaction with the p53/MDM2 pathway. nih.govmdpi.comresearchgate.net The induction of apoptosis is often confirmed by observing characteristic morphological changes in cells, such as shrinking and the formation of apoptotic bodies. koreascience.kr

The promising in vitro results for indazole analogues have been translated into significant antitumor efficacy in animal models. nih.gov Studies using mice with transplanted human tumors (xenografts) have demonstrated the ability of these compounds to inhibit tumor growth in a living organism. nih.gov

In models of colon cancer, such as those using HT-29, KM 12, or COLO 205 tumor cells, the administration of indazole-related compounds has led to a significant decrease in tumor size, growth rate, and volume. nih.govnih.gov For example, an indanone-based thiazolyl hydrazone derivative, ITH-6 , significantly decreased tumor size in mice bearing HT-29 and KM 12 xenografts. nih.gov Similarly, other studies have shown that fluoropyrimidine treatments, a class of anticancer drugs, show marked tumor inhibition in mouse models of colon adenocarcinoma. nih.gov These in vivo studies are a critical step in drug development, providing evidence that the compound's activity observed in cell cultures can be replicated in a more complex biological system. mdpi.com

Anti-Inflammatory Activity in Experimental Models

In addition to their anticancer properties, indazole derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov Inflammation is a key biological process that, when dysregulated, can contribute to various diseases. nih.gov The anti-inflammatory effects of indazole compounds have been observed in both in vitro and in vivo experimental models. nih.govresearchgate.net

A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov There are two main isoforms: COX-1, which is involved in housekeeping functions like protecting the stomach lining, and COX-2, which is typically induced during an inflammatory response. minia.edu.eg

Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. minia.edu.egnih.gov The structural differences between the COX-1 and COX-2 active sites allow for the design of selective inhibitors. nih.govmdpi.com Studies have confirmed that indazole and its derivatives can inhibit COX-2 in a concentration-dependent manner, making them promising candidates for development as selective anti-inflammatory agents. nih.govresearchgate.netmedchemexpress.com

| Compound Class | Target Enzyme | Mechanism | Therapeutic Goal | Source |

|---|---|---|---|---|

| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Reduce inflammation with fewer GI side effects | nih.govresearchgate.net |

| Diarylheterocyclic Scaffolds | Cyclooxygenase-2 (COX-2) | Selective binding to COX-2 active site | Potent and selective anti-inflammatory activity | nih.gov |

| General NSAIDs | COX-1 and COX-2 | Non-selective inhibition of prostaglandin synthesis | Anti-inflammatory, analgesic, antipyretic | minia.edu.egnih.gov |

The anti-inflammatory effects of indazole analogues extend beyond COX-2 inhibition to the broader modulation of inflammatory signaling pathways. nih.govnih.gov Research has shown that these compounds can suppress the production of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory response. nih.govresearchgate.net

Specifically, indazole derivatives have been found to inhibit the activity of cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govresearchgate.net Furthermore, some related heterocyclic compounds, such as pyrazole (B372694) derivatives, have been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in regulating the production of TNF-α and other inflammatory mediators. nih.gov By targeting multiple components of the inflammatory cascade, including cytokines and key signaling kinases, these compounds can exert a comprehensive anti-inflammatory effect. nih.gov

Antimicrobial and Antiprotozoal Activities

Indazole derivatives have been recognized for a wide range of pharmacological properties, including antimicrobial and antiprotozoal effects. researchgate.net Preclinical studies have investigated various substituted indazole compounds to determine their efficacy against a spectrum of pathogens.

Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

Analogues of the indazole scaffold have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of novel 4-bromo-1H-indazole derivatives were evaluated for their in vitro antibacterial effects against several Gram-positive and Gram-negative strains. nih.gov The results showed that this class of compounds had better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Specifically, certain compounds within this series exhibited significant potency. For instance, against penicillin-resistant Staphylococcus aureus, two compounds were found to be 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Another derivative showed the best activity against S. pyogenes PS, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Moderate inhibitory activity was also observed against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov Further studies on other indazole derivatives have also reported promising activity against drug-resistant Staphylococcus and Enterococcus strains, with MIC values as low as 4 µg/mL. mdpi.com

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-bromo-1H-indazole analogue (Cmpd 9) | S. pyogenes PS | 4 | nih.gov |

| 4-bromo-1H-indazole analogue | S. aureus ATCC25923 | 128 | nih.gov |

| 4-bromo-1H-indazole analogue | E. coli ATCC25922 | 128 | nih.gov |

| 4-bromo-1H-indazole analogue | P. aeruginosa ATCC27853 | 128 | nih.gov |

| Bicyclic pyrazoline-fused indazole (Cmpd 9) | S. aureus (drug-resistant) | 4 | mdpi.com |

| Bicyclic pyrazoline-fused indazole (Cmpd 9) | E. faecalis (drug-resistant) | 4 | mdpi.com |

Antifungal Properties (e.g., Candida albicans, Candida glabrata, R. oryzae)

The antifungal potential of indazole analogues has also been a subject of investigation. In a study evaluating a series of 1,2,3-triazole derivatives bearing a 6-bromo-1H-indazole moiety, several compounds were tested for their efficacy against fungal strains. researchgate.net The research demonstrated that these synthesized molecules exhibited a range of inhibitory activity when compared to standard antifungal drugs. researchgate.net

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the most active compounds from this series against Candida albicans. Specific preclinical data on the activity of 4-Amino-1-(4-fluorophenyl)-1H-indazole analogues against Candida glabrata and Rhizopus oryzae were not detailed in the reviewed literature. Candida glabrata is noted for its low intrinsic susceptibility to azole antifungals, a commonly used class of drugs. nih.govfrontiersin.org

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| 6-bromo-1H-indazole-triazole analogue (8b) | C. albicans | 125 | researchgate.net |

| 6-bromo-1H-indazole-triazole analogue (8d) | C. albicans | 250 | researchgate.net |

| 6-bromo-1H-indazole-triazole analogue (8g) | C. albicans | 250 | researchgate.net |

| 6-bromo-1H-indazole-triazole analogue (8j) | C. albicans | 125 | researchgate.net |

Antiprotozoal Efficacy (e.g., E. histolytica, T. vaginalis, G. intestinalis, Plasmodium falciparum)

Indazole derivatives have shown significant promise as antiprotozoal agents. nih.govfao.org A study focused on 2-phenyl-2H-indazole derivatives revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The research highlighted that substitution on the 2-phenyl ring is important for antiprotozoal activity. nih.gov Specifically, derivatives with electron-withdrawing substituents, such as a 4-chlorophenyl group, showed some of the best potency, with half-maximal inhibitory concentration (IC₅₀) values below 0.050 µM against E. histolytica. nih.gov

These compounds were generally found to be slightly more potent against E. histolytica and G. intestinalis than against T. vaginalis. nih.gov The substitution pattern on the phenyl ring played a key role in the activity, with various chloro, methoxycarbonyl, and trifluoromethyl groups leading to high efficacy. nih.gov While the indazole scaffold has been explored for antiprotozoal activity, specific studies detailing the efficacy of these analogues against Plasmodium falciparum were not found in the reviewed research. mdpi.com

| Compound Analogue (Substitution on 2-phenyl ring) | E. histolytica IC₅₀ (µM) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) | Reference |

| 4-Chlorophenyl | <0.050 | 0.089 ± 0.001 | 0.078 ± 0.003 | nih.gov |

| 4-Fluorophenyl | 0.082 ± 0.001 | 0.130 ± 0.001 | 0.120 ± 0.001 | nih.gov |

| 4-(Methoxycarbonyl)phenyl | <0.050 | 0.091 ± 0.002 | 0.110 ± 0.001 | nih.gov |

| 2-Chlorophenyl | 0.052 ± 0.001 | <0.050 | <0.070 | nih.gov |

| 2-(Trifluoromethyl)phenyl | <0.050 | <0.050 | 0.081 ± 0.001 | nih.gov |

| Metronidazole (Reference) | 1.890 ± 0.010 | 0.400 ± 0.010 | 0.200 ± 0.010 | nih.gov |

Enzyme Inhibition and Receptor Modulation in Preclinical Studies

The biological effects of indazole analogues are often attributed to their ability to interact with specific enzymes and receptors, leading to the modulation of biological pathways.

HIV Protease Inhibition

The indazole scaffold has been investigated for a variety of therapeutic applications, including the development of anti-HIV agents. While some reviews list "HIV protease inhibitors" among the many potential activities of indazole derivatives, specific preclinical studies evaluating this compound analogues for this particular mechanism of action are not detailed in the available literature. researchgate.net The development of HIV protease inhibitors has been a significant achievement in molecular medicine, with nine such drugs currently approved by the FDA. mdpi.com These inhibitors are critical components of highly active antiretroviral therapy (HAART). mdpi.com However, further research is required to establish a direct link between the this compound class of compounds and the specific inhibition of HIV protease.

Nitric Oxide Synthase (NOS) Inhibition

Indazole analogues have been identified as novel inhibitors of nitric oxide synthase (NOS), an enzyme with multiple isoforms that is involved in various physiological and pathological processes. Research into fluorinated indazoles has shown that these compounds can act as selective inhibitors of NOS isoforms. nih.govnih.gov

Studies indicate that the fluorination of the indazole aromatic ring enhances inhibitory potency and selectivity towards the inducible NOS isoform (NOS-II). nih.govnih.gov For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%. nih.govnih.gov Another analogue, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, demonstrated 80% inhibition of NOS-II activity with no effect on NOS-I. nih.govnih.gov Furthermore, the introduction of a bromine or nitro group at the C4 position of the indazole ring also yields potent NOS inhibitors. nih.gov This suggests that substitution at the 4-position is a promising strategy for developing selective NOS inhibitors. nih.gov

| Indazole Analogue | % Inhibition of NOS-I | % Inhibition of NOS-II | Reference |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83% | nih.govnih.gov |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80% | nih.govnih.gov |

Cannabinoid Receptor (CB1, CB2) Modulation

Indazole-based compounds, particularly indazole-3-carboxamide derivatives, have been prominent in the exploration of synthetic cannabinoid receptor agonists (SCRAs). These analogues often exhibit high potency for the cannabinoid 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids. Preclinical in vitro studies have systematically evaluated the structure-activity relationships of these compounds.

Research into halogenated indazole SCRAs has shown that substitutions on the indazole core significantly influence CB1 receptor activity. For instance, analogues with a fluorine atom at the 5-position of the indazole core generally exhibit low EC50 values, indicating high potency. In a study examining various halogenated SCRAs, fluorinated analogues consistently demonstrated potent CB1 receptor activation. The potency is also affected by the head and tail moieties of the molecule. For example, among SCRAs with a methyl ester head group, fluorinated and chlorinated analogues were more potent than their brominated counterparts.

The following table summarizes the in vitro CB1 receptor activity for several indazole analogues, highlighting the impact of different structural modifications on their potency.

| Compound Name | Head Moiety | Tail Moiety | Substitution (Position 5) | CB1 EC50 (nM) |

| 5F-AB-PINACA | Valinamide (B3267577) | Pentyl | Fluoro | 1.98 |

| 5Cl-AB-PINACA | Valinamide | Pentyl | Chloro | 1.83 |

| 5Br-AB-PINACA | Valinamide | Pentyl | Bromo | 5.25 |

| MDMB-4en-PINACA | tert-Leucine methyl ester | Pent-4-enyl | None | 2.33 |

| ADB-BINACA | tert-Leucinamide | Butyl | None | 6.36 |

| 4F-MDMB-BINACA | tert-Leucine methyl ester | 4-Fluorobutyl | None | 7.39 |

This table is interactive. Click on the headers to sort the data.

Sigma-1 Receptor Ligand Activity

The sigma-1 receptor, a unique intracellular chaperone protein, is a target for therapeutic intervention in central nervous system disorders and other diseases. A novel class of tetrahydroindazoles has been developed and identified as highly potent and selective ligands for the sigma-1 receptor.

Medicinal chemistry optimization of the tetrahydroindazole (B12648868) scaffold led to the identification of compounds with significant binding affinity for the sigma-1 receptor. Structure-activity relationship studies revealed that specific substitutions on the tetrahydroindazole core are crucial for high-affinity binding. For example, compound 7t , a piperidine (B6355638) amide derivative, demonstrated high potency and selectivity for the sigma-2 receptor, but related analogues showed strong affinity for the sigma-1 receptor. Molecular modeling has helped to rationalize these relationships and identify key interactions within the receptor's binding site.

The table below presents the sigma-1 receptor binding affinities for a selection of these tetrahydroindazole-based analogues.

| Compound | R1 Group | R2 Group | Sigma-1 pKi (± SEM) | Sigma-1 Ki (nM) |

| 7a | H | 4-Fluorobenzyl | 7.3 ± 0.1 | 50 |

| 7e | H | 4-(Aminosulfonyl)benzyl | < 5.0 | >10000 |

| 7i | H | 4-Phenoxyphenyl | 8.0 ± 0.1 | 10 |

| 7r | H | 4-(4-Cyanobenzyl)piperazin-1-yl | 7.8 ± 0.1 | 16 |

This table is interactive. Click on the headers to sort the data.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The calcium-release activated calcium (CRAC) channel is a key regulator of calcium signaling in immune cells, making it an attractive target for modulating inflammatory responses. Indazole-3-carboxamides have emerged as potent blockers of the CRAC channel.

Structure-activity relationship studies have demonstrated that the specific regiochemistry of the amide linker in these indazole derivatives is critical for their inhibitory activity. Compounds with a 'reversed' amide linker (-CO-NH-Ar) have been found to be more potent CRAC channel blockers. The nature of the aryl (Ar) group also significantly influences the blocking activity. For instance, the indazole-3-carboxamide 12d , which incorporates a 3-fluoro-4-pyridyl group, effectively inhibits calcium influx with a sub-micromolar IC50. nih.gov This compound also potently inhibits the production of the pro-inflammatory cytokine TNFα in activated mast cells. nih.gov Another analogue, 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], has been characterized as a fast-onset, reversible, and selective CRAC channel blocker. nih.govnih.gov

The following table details the inhibitory activity of representative indazole-3-carboxamide analogues on CRAC channel function.

| Compound | Calcium Influx IC50 (µM) | TNFα Production IC50 (µM) |

| 12a | 1.51 | 0.53 |

| 12b | 2.50 | 0.81 |

| 12d | 0.67 | 0.28 |

| 12e | 2.19 | 0.77 |

| 4k | 4.9 | Not Reported |

This table is interactive. Click on the headers to sort the data.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells, making it a significant target for cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel and promising pharmacophore for the development of potent IDO1 inhibitors. dntb.gov.ua

A series of 1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. The structure-activity relationship analysis indicated that the 1H-indazole core is essential for inhibition. dntb.gov.ua Furthermore, the nature of substituent groups at the 4- and 6-positions of the indazole ring significantly affects the inhibitory potency. dntb.gov.ua Among the synthesized compounds, 2g exhibited the highest activity. dntb.gov.ua Docking models suggest that these 1H-indazoles interact effectively with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme's active site. dntb.gov.ua Additionally, research into 6-aminoindazole derivatives has also shown their potential as IDO1 inhibitors.

The enzymatic inhibitory activities of selected 1H-indazole derivatives are presented in the table below.

| Compound | R1 | R2 | IDO1 IC50 (µM) |

| 2a | H | H | 18.5 |

| 2c | Cl | H | 12.3 |

| 2d | Br | H | 10.2 |

| 2g | Br | Cl | 5.3 |

This table is interactive. Click on the headers to sort the data.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells, and its expression increases during inflammatory stress. Consequently, GPR84 is considered a potential therapeutic target for a variety of inflammatory, metabolic, and autoimmune diseases.

Recent drug discovery efforts have led to the synthesis of new furoindazole derivatives that act as antagonists of the GPR84 receptor. In preclinical studies, an exemplified compound from this series demonstrated potent antagonistic activity at human GPR84 receptors expressed in CHO-K1 cells. sigmaaldrich.com The activity was measured in a cAMP-based Homogeneous Time Resolved Fluorescence (HTRF) assay, which is a standard method for assessing the function of G-protein-coupled receptors.

The preclinical antagonistic activity of a representative furoindazole derivative is detailed below.

| Compound Class | Assay Type | Cell Line | GPR84 IC50 (µM) |

| Furoindazole derivative | cAMP HTRF | CHO-K1 (human GPR84) | 0.004 |

This table is interactive. Click on the headers to sort the data.

Inability to Fulfill Request Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data detailing the inhibitory activity of the compound This compound against the requested kinase targets:

Epidermal Growth Factor Receptor (EGFR)

Polo-like Kinase 4 (PLK4)

Pim Kinases (Pim-1, Pim-2, Pim-3)

Tyrosine Threonine Kinase (TTK)

Poly (ADP-ribose) polymerase (PARP1/PARP2)

Anaplastic Lymphoma Kinase (ALK)

The user's request mandated a strict focus solely on this specific chemical entity and the provided outline of kinase targets. The instructions explicitly excluded the introduction of information or examples that fall outside this precise scope.

While the indazole scaffold is a common feature in many kinase inhibitors, and various derivatives have been developed to target the kinases listed, no published studies were found that specifically evaluate the compound "this compound" for these activities. The precise substitution pattern of a molecule is critical to its biological function and binding affinity to specific targets. Therefore, data from other indazole-based inhibitors cannot be substituted to describe the molecular mechanisms of the requested compound.

Without primary research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that includes detailed research findings and data tables as specified. Fulfilling the request under these circumstances would require fabricating data, which is not permissible.

Therefore, the request to generate an article on the molecular mechanisms and specific target engagement of "this compound" cannot be completed.

Molecular Mechanisms of Action and Specific Target Engagement

Kinase Inhibition as a Primary Mechanism of Action

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The inhibition of angiogenesis, particularly through the targeting of vascular endothelial growth factor receptor 2 (VEGFR-2), is a validated strategy in therapeutic development. nih.gov Research into indazole derivatives has identified them as a promising scaffold for the development of potent VEGFR-2 kinase inhibitors. nih.gov One study designed and synthesized a series of indazole-based compounds, leading to the identification of a potent inhibitor with an IC50 value of 1.24 nM against VEGFR-2. nih.gov This compound demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model, highlighting the potential of the indazole core structure, shared by 4-Amino-1-(4-fluorophenyl)-1h-indazole, in the development of anti-angiogenic agents. nih.gov The indazolylpyrimidine, pazopanib, is a multitargeted tyrosine kinase inhibitor that acts against VEGFR1/2/3 and has been approved for the treatment of renal cell carcinoma and soft-tissue sarcoma. frontiersin.org

| Compound Class | Target | IC50 | Key Findings |

|---|---|---|---|

| Indazole derivatives | VEGFR-2 | 1.24 nM | Potent inhibition of VEGFR-2 kinase activity and in vivo anti-angiogenic effects. nih.gov |

| Pazopanib (Indazolylpyrimidine) | VEGFR-1/2/3 | 10, 30, 47 nM | Approved for therapeutic use in specific cancers. frontiersin.org |

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes is integral to the signaling pathways of numerous cytokines and growth factors, making them a key target in inflammatory diseases and cancers. nih.gov While research on this compound as a direct JAK inhibitor is specific, studies on structurally related 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibitory activity against JAKs. nih.gov For instance, certain compounds in this class exhibit IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3. nih.gov Specifically, compound 3f from a synthesized series showed IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM for JAK1, JAK2, and JAK3, respectively. nih.gov This indicates that the 4-amino-pyrazole/indazole scaffold is a viable pharmacophore for potent JAK inhibition. nih.gov The development of JAK inhibitors, known as JAKinibs, has been a success story in the treatment of rheumatoid arthritis and other autoimmune diseases, though it has been accompanied by concerns regarding adverse events. nih.gov

| Compound Series | Target | IC50 (nM) | Significance |

|---|---|---|---|

| 4-amino-(1H)-pyrazole derivatives (e.g., 3f) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | Demonstrates the potential of the core scaffold in potent and broad JAK inhibition. nih.gov |

C-Jun N-terminal Kinase 3 (JNK3) Inhibition

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net The indazole scaffold has been successfully developed as a novel chemotype for JNK3 inhibition. nih.gov Extensive structure-activity relationship (SAR) studies have led to the discovery of potent and highly selective JNK3 inhibitors with good oral bioavailability and brain penetration. nih.gov For example, a 6-pyridine analog based on an aza-indazole ring demonstrated a high potency with an IC50 of 5 nM for JNK3. nih.gov The parent indazole chemotype itself was also identified as a strong scaffold for JNK3 inhibition, with a representative compound showing a JNK3 IC50 of 14 nM. nih.gov The cocrystal structure of one such inhibitor in human JNK3 confirmed a type I kinase binding mode. nih.gov

| Compound Scaffold | Target | IC50 (nM) | Key Attributes |

|---|---|---|---|

| Indazole/Aza-indazole | JNK3 | 5 - 14 | Potent, selective, orally bioavailable, and brain-penetrant. nih.gov |

Cyclooxygenase-2 (COX-2) Binding and Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid, with COX-2 being the inducible isoform primarily associated with inflammation and pain. nih.gov While direct studies on the COX-2 inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of indazole-containing compounds has been explored for anti-inflammatory properties. Selective COX-2 inhibitors are therapeutically valuable as they can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The development of various structural classes of selective COX-2 inhibitors has been a significant area of research, with compounds like celecoxib, which features a pyrazole (B372694) ring, demonstrating the utility of five-membered nitrogen-containing heterocycles in targeting this enzyme. researchgate.net The inhibition of COX-2 is also being investigated for its potential in cancer chemoprevention. researchgate.net

Interaction with Membrane Transporters (e.g., P-gp, MRP, BCRP, MCT1, OATP, OCT, OAT)

The indazole scaffold has been associated with polypharmacology, including interactions with various membrane transporters. uni-augsburg.de These transporters, belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, play a crucial role in drug disposition and resistance. uni-augsburg.de Recent studies on indole (B1671886) derivatives, which are structurally related to indazoles, have identified compounds that act as polypharmacological ligands, inhibiting monocarboxylate transporter 1 (MCT1), P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). uni-augsburg.de This suggests that the indazole core of this compound may also interact with these and other transporters such as organic anion transporters (OATs), organic cation transporters (OCTs), and organic anion transporting polypeptides (OATPs), potentially modulating the pharmacokinetics and efficacy of co-administered drugs. uni-augsburg.de

DNA Gyrase B Inhibition

Bacterial DNA gyrase is a well-established and clinically validated target for antibacterial agents. nih.gov The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov A novel class of GyrB inhibitors has been discovered based on an indazole scaffold, derived from optimization of a pyrazolopyridone hit. nih.gov Through structure-based drug design, these indazole derivatives have demonstrated excellent enzymatic and antibacterial activity. nih.gov The replacement of a more polar pyrazolopyridone with the indazole moiety was a key step in improving cell penetration. nih.gov This research highlights the potential of the indazole structure, as found in this compound, for the development of new antibacterial agents targeting DNA gyrase B. nih.gov

Elucidation of Specific Receptor Binding Profiles

The binding profile of a compound across a range of receptors is critical to understanding its therapeutic potential and off-target effects. While a detailed, broad panel screening of this compound is not fully elucidated in the provided context, related compounds offer insights into potential interactions. For example, a novel thiazole (B1198619) derivative, (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole, which also contains a 4-fluorophenyl group, has shown high affinity for human cloned dopamine (B1211576) D4 receptors (Ki = 0.54 - 2.54 nM) and serotonin (B10506) 5-HT2A receptors (Ki = 1.92 nM), as well as alpha-1 adrenoceptors (Ki = 1.40 nM). nih.gov It displayed weak or negligible affinities for a wide array of other neurotransmitter receptors, ion channels, and second messenger systems. nih.gov Another compound, a potent 5-HT2A receptor inverse agonist, also featuring a 4-fluorophenylmethyl group, showed a high pKi of 9.3 at this receptor. researchgate.net These findings suggest that the 4-fluorophenyl moiety can contribute to high-affinity interactions with specific monoaminergic receptors, and a comprehensive binding profile for this compound would be essential to fully characterize its pharmacological activity.

| Compound | Receptor Target | Affinity (Ki or pKi) |

|---|---|---|

| (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole | Dopamine D4 | 0.54 - 2.54 nM nih.gov |

| Serotonin 5-HT2A | 1.92 nM nih.gov | |

| Alpha-1 Adrenoceptor | 1.40 nM nih.gov | |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide | Serotonin 5-HT2A | pKi = 9.3 researchgate.net |

Pathway Modulation (e.g., p53/MDM2 pathway, Bcl2 family)

There is no published research to suggest that this compound modulates the p53/MDM2 pathway or interacts with members of the Bcl-2 family.

Structure Activity Relationship Sar Investigations of 4 Amino 1 4 Fluorophenyl 1h Indazole Analogues

Impact of Substitutions on the Indazole Core on Biological Activity

The indazole scaffold is a key pharmacophore found in many biologically active compounds. pnrjournal.com Modifications to this bicyclic ring system have profound effects on the activity of 4-amino-1-(4-fluorophenyl)-1H-indazole analogues.

Substitutions at various positions of the indazole core, including C3, C5, and C6, have been explored to enhance biological effects such as antitumor and cannabinoid activities. uno.edunih.gov For instance, in a series of indazole derivatives designed as anti-cancer agents, introducing a hydrophobic group at the C3 position and a hydrophilic group at C6 was investigated to determine if this arrangement would retain anti-cancer properties. nih.gov

In the context of synthetic cannabinoid receptor agonists (SCRAs), halogenation of the indazole core has been a key area of investigation. A systematic study of SCRAs with halogen substitutions at the 5-position of the indazole core found that analogues with a fluorine atom (5F-) consistently had the lowest EC₅₀ values, indicating higher potency at the CB₁ receptor compared to chloro- or bromo-substituted analogues. nih.gov However, SAR for halogenation is not always consistent; in some series, halogenated compounds were less potent than their non-halogenated parent analogue, highlighting the complexity of these interactions. nih.gov

The introduction of other groups, such as a 5-position aromatic ring in certain indazole derivatives, has been explored to discover highly active and selective inhibitors of various enzymes. researchgate.net Similarly, for a series of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole core, with C6-substituted analogues being preferred. acs.org These findings underscore that even minor modifications to the core structure can significantly alter the compound's interaction with its biological target.

| Compound | Indazole Core Substitution | EC₅₀ (nM) at CB₁ Receptor |

|---|---|---|

| ADB-BUTINACA | None | 7.72 |

| 5F-ADB-BUTINACA | 5-fluoro | 0.89 |

| 5Cl-ADB-BUTINACA | 5-chloro | 11.0 |

| 5Br-ADB-BUTINACA | 5-bromo | 13.8 |

Data sourced from Sparkes et al. (2025). nih.gov

Role of the 4-Amino Moiety in Receptor Binding and Functional Activity

The amino group at the C4 position of the indazole ring is a critical determinant of biological activity. Its ability to act as a hydrogen bond donor is fundamental to its interaction with receptor binding sites. In a series of inhibitors for the lymphocyte-specific kinase (Lck), a 4-amino-1H-indazole moiety was used as a bioisosteric replacement for a 5-hydroxyaniline group. nih.gov This substitution resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles, demonstrating the value of the 4-aminoindazole group as a phenol (B47542) isostere. nih.gov

The basicity of the amino group can also influence properties like oral absorption. In the development of CCR4 antagonists, it was noted that strongly basic amino groups at the C4 position led to low oral absorption. acs.org This suggests a delicate balance is required between the group's ability to form favorable receptor interactions and its physicochemical properties that govern bioavailability.

The importance of hydrogen bonding involving amine or amide functionalities is a recurring theme in the SAR of receptor ligands. nih.govrti.org Docking models of other substituted indazoles have shown that the 1H-indazole motif can form effective interactions within the hydrophobic pockets of target enzymes, a process that can be modulated by substituents like the 4-amino group. nih.gov

Influence of the N1-Substituted 4-Fluorophenyl Group on Potency and Selectivity

The substituent at the N1 position of the indazole ring plays a pivotal role in defining the potency and selectivity of these compounds. The 4-fluorophenyl group is a common feature in many potent synthetic cannabinoids and other biologically active molecules.

The position of the fluorine atom on the N1-phenyl ring significantly impacts biological activity. Studies on indazole-type synthetic cannabinoids have shown clear differences between ortho-, meta-, and para-fluorine positional isomers. nih.gov For example, in one study, the para-fluorobenzyl isomer (AB-FUBINACA) was identified as a potent cannabinoid CB₁ receptor modulator. nih.gov

Fluorination, in general, is a common strategy in drug design to improve metabolic stability and receptor affinity. For some adamantane (B196018) indazole-3-carboxamide derivatives, the presence of fluorine in the N1-substituent was found to strongly increase affinity for the CB₁ receptor. mdpi.com This potency-enhancing effect is not universal and depends on the specific scaffold and receptor target. For instance, among a series of valinamide (B3267577) (AB) SCRAs, the N1-(4-fluorobenzyl) analog was the most potent at the CB₁ receptor, being 2.4-fold more potent than the brominated version and 3.1-fold more potent than the chlorinated one. nih.gov

| Compound | Enantiomer | CB₁ EC₅₀ (nM) | CB₂ EC₅₀ (nM) |

|---|---|---|---|

| AB-FUBINACA | (S) | 1.2 | 2.0 |

| (R) | 20 | 25 | |

| AMB-FUBINACA | (S) | 0.29 | 0.88 |

| (R) | 13 | 11 |

Data sourced from Cannaert et al. (2019). researchgate.net

Relationship Between Molecular Conformation and Biological Efficacy

The three-dimensional conformation of this compound analogues is a critical factor for their biological efficacy. The relative orientation of the N1-phenyl ring and the indazole core, defined by the torsion angle between these two planar systems, dictates how the molecule fits into a receptor's binding pocket.

X-ray crystallography and computational modeling studies have provided insights into the preferred conformations of N-substituted indazoles. For N-(1-methanol) indazole derivatives, the torsion angle (N2–N1–C–O) was found to be around 75-86°. nih.gov Such conformational preferences are influenced by intramolecular interactions, including weak hydrogen bonds and π-stacking, which can stabilize a specific low-energy conformation that is believed to be the bioactive one. nih.govresearchgate.net

Molecular dynamics simulations of cannabinoid ligands at CB₁ and CB₂ receptors have shown that different dihedral angles between aromatic moieties can lead to distinct orientations of other parts of the molecule, which may explain receptor selectivity. nih.gov The ability of a ligand to adopt the correct conformation to interact with key residues, such as the "toggle switch" residues in GPCRs, is essential for receptor activation. researchgate.net

Development of SAR Models for Targeted Optimization

To better understand and predict the biological activity of indazole analogues, quantitative structure-activity relationship (QSAR) models have been developed. These computational models correlate variations in the chemical structure of compounds with their biological activities.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of indazole derivatives to rationalize their binding affinity in terms of steric and electrostatic properties. nih.govfuture4200.com These models generate 3D contour maps that highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or decrease activity. Such maps provide a structural framework for designing new, more potent inhibitors. nih.gov

Pharmacophore modeling is another powerful tool used to identify the essential 3D arrangement of functional groups required for biological activity. For indazole derivatives, pharmacophore hypotheses have been generated that can be used in virtual screening to identify new lead compounds or to guide the optimization of existing ones. nih.govnih.gov These computational approaches, including molecular docking and molecular dynamics simulations, are integral to modern drug design, allowing for the targeted optimization of lead compounds like this compound to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govresearchgate.net

Computational Chemistry and in Silico Approaches in Indazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding mode and affinity. For indazole derivatives, docking studies are crucial for understanding how they interact with the active sites of biological targets, particularly protein kinases, which are often implicated in cancer. nih.gov The indazole core is recognized as a versatile pharmacophore in medicinal chemistry, and its derivatives have been extensively studied as kinase inhibitors. nih.govdntb.gov.ua

Docking simulations predict how 4-Amino-1-(4-fluorophenyl)-1h-indazole and related compounds fit into the binding pocket of a target protein. A key interaction for many indazole-based kinase inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, which is critical for anchoring the ligand in the ATP-binding site. nih.govnih.gov

For instance, studies on 1H-indazol-3-amine derivatives targeting fibroblast growth factor receptor 1 (FGFR1) have revealed specific binding modes. The 3-aminoindazole group typically occupies the hinge region, forming crucial hydrogen bonds with the backbone of amino acids such as Ala564 and Glu562. nih.gov The phenyl ring of the indazole moiety often engages in π-π stacking interactions with aromatic residues like Phe489. nih.gov Furthermore, substituents on the indazole scaffold can form additional interactions; for example, fluorine atoms can participate in hydrophobic interactions with residues like Val492 and Ala640, further stabilizing the complex. nih.gov

While specific docking studies for this compound are not detailed in the provided literature, the binding patterns of analogous structures provide a robust framework for predicting its interactions. It is anticipated that the 4-amino group and the indazole nitrogen atoms would be key players in forming hydrogen bonds, while the 4-fluorophenyl group would likely occupy a hydrophobic pocket, interacting with nonpolar residues within the active site. Such interactions with key residues like Glu171, Glu121, and Lys67 have been suggested for other indazole derivatives targeting PIM-1 kinase. researchgate.net

Table 1: Predicted Interactions for Indazole Derivatives in Kinase Active Sites This table illustrates common interaction types and the key amino acid residues involved, as predicted by molecular docking studies of various indazole compounds.

| Interaction Type | Key Amino Acid Residues (Examples) | Target Protein (Example) | Reference |

| Hydrogen Bonding | Ala564, Glu562, Asp641 | FGFR1 | nih.gov |

| π-π Stacking | Phe489 | FGFR1 | nih.gov |

| Hydrophobic | Val492, Ala640 | FGFR1 | nih.gov |

| Hydrogen Bonding | Glu171, Glu121, Lys67, Asp128 | PIM-1 Kinase | researchgate.net |

Following docking, methods like Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM-GBSA) are used to estimate the free energy of binding for a ligand-protein complex. nih.govnih.gov This provides a more accurate ranking of potential inhibitors than docking scores alone by accounting for solvation effects. nih.govfrontiersin.org The MM-GBSA approach calculates the binding free energy by combining gas-phase molecular mechanics energies with solvation free energies. nih.gov

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw: Van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_polar: Polar solvation energy

ΔG_nonpolar: Nonpolar solvation energy

These calculations help refine the results from virtual screening and docking, offering a more quantitative prediction of ligand affinity. nih.gov Although specific MM-GBSA results for this compound were not available in the reviewed sources, this methodology is standard for evaluating and optimizing indazole-based compounds. The results can guide the modification of the ligand structure to improve binding affinity by optimizing electrostatic and hydrophobic interactions. frontiersin.org

Table 2: Illustrative Components of MM-GBSA Binding Free Energy Calculation This table provides a conceptual breakdown of the energy terms contributing to the total binding free energy as calculated by the MM-GBSA method.

| Energy Component | Description | Typical Contribution |

| Van der Waals (ΔE_vdw) | Energy from London dispersion forces, favorable for good shape complementarity. | Favorable (-) |

| Electrostatic (ΔE_elec) | Energy from charge-charge interactions, including hydrogen bonds. | Favorable (-) |

| Polar Solvation (ΔG_polar) | Energy cost of desolvating polar groups on the ligand and protein to bind. | Unfavorable (+) |

| Nonpolar Solvation (ΔG_nonpolar) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Favorable (-) |

| Total Binding Energy (ΔG_bind) | Sum of all energy components, predicting binding affinity. | Net Favorable (-) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective molecules.

For indazole derivatives, both 2D- and 3D-QSAR models have been developed. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.gov

In a typical 3D-QSAR study, a set of structurally related indazole compounds with known biological activities are aligned based on a common scaffold. researchgate.net CoMFA and CoMSIA models are then generated to correlate the steric, electrostatic, and other physicochemical fields of the molecules with their activities. nih.gov The statistical quality and predictive power of these models are rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov For example, a 3D-QSAR study on 4-(1H-indazol-4-yl)phenylamino derivatives as KDR inhibitors yielded a CoMSIA model with high predictive ability (q² = 0.595, r² = 0.947). nih.gov Similarly, a model for 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1K also showed good statistical values (r² = 0.922, q² = 0.8629). researchgate.net

Table 3: Statistical Validation Parameters for 3D-QSAR Models of Indazole Derivatives This table presents example statistical results from 3D-QSAR studies, demonstrating the validity and predictive power of the generated models.

| Model Type | Target Protein | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

| CoMSIA | KDR | 0.595 | 0.947 | 0.825 | nih.gov |

| CoMFA | KDR | 0.504 | 0.913 | 0.799 | nih.gov |

| 3D-QSAR | PIM-1 Kinase | 0.8629 | 0.922 | Not Reported | researchgate.net |

A major advantage of 3D-QSAR is the generation of contour maps, which visualize the regions around the molecule where specific physicochemical properties are correlated with biological activity. nih.gov These maps provide intuitive guidance for drug design. For example:

Steric Contour Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred.

Studies on indazole derivatives have used these maps to understand structure-activity relationships. For instance, the analysis of HIF-1α inhibitors revealed that steric and electrostatic properties were key determinants of inhibitory potency. nih.gov The contour maps generated from such studies provide a structural framework for designing new, more potent indazole derivatives by suggesting specific modifications, such as adding a bulky group in a green-contoured region or an electron-withdrawing group near a red contour. nih.govnih.gov

Molecular Dynamics (MD) Simulations to Assess Ligand Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. ljmu.ac.uk MD simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein's active site. nih.govnih.gov

An MD simulation tracks the movements of atoms in the complex over a period, typically nanoseconds, providing insights into the stability of key interactions. ljmu.ac.ukmdpi.com The stability of the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD profile suggests that the ligand remains securely bound in the predicted pose. nih.govmdpi.com

Additionally, the Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein. researchgate.net Analysis of hydrogen bond occupancy and other interactions throughout the simulation confirms which contacts are most stable and critical for binding. researchgate.net For indazole derivatives, MD simulations have been used to confirm that the docked compounds remain stable within the active site of their targets, such as HIF-1α, thus validating the binding mode predicted by docking. nih.gov

Table 4: Key Metrics in Molecular Dynamics (MD) Simulation Analysis This table explains the primary metrics used to interpret the results of MD simulations for ligand-protein complexes.

| Metric | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions (e.g., of the protein backbone or ligand) from a reference structure over time. | A low, stable RMSD value (plateauing after an initial equilibration period) indicates a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual amino acid residue around its average position during the simulation. | Low RMSF values for active site residues suggest stable interactions with the ligand. High RMSF values indicate flexible regions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | High occupancy of specific hydrogen bonds confirms their importance in maintaining the stability of the complex. |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to the study of indazole derivatives to elucidate their physicochemical properties, reactivity, and reaction mechanisms. nih.gov For this compound, DFT calculations can provide critical mechanistic insights in several ways.

One of the primary applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as it is easier for the molecule to be excited. For instance, a DFT study on a series of novel indazole derivatives calculated the HOMO-LUMO energy gap to identify the most stable compounds within the series. nih.gov

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is invaluable for predicting how this compound might interact with biological targets, such as the active site of a protein kinase. The electrostatic potential is also a key determinant in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for ligand-receptor binding.

DFT can also be employed to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. For example, in the synthesis of indazole derivatives, DFT can help to determine the most favorable reaction pathway by calculating the activation energies of different potential routes. biointerfaceresearch.com This can aid in optimizing reaction conditions to improve yield and reduce byproducts.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

In Silico ADMET Profiling (Limited to non-clinical and theoretical aspects)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach used to predict the pharmacokinetic and toxicological properties of a compound. audreyli.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. audreyli.com For this compound, a comprehensive in silico ADMET profile can be generated using various computational models.

Absorption: This parameter predicts how well a compound is likely to be absorbed into the bloodstream from the site of administration, typically the gastrointestinal tract for orally administered drugs. Key descriptors used in these predictions include lipophilicity (logP), aqueous solubility, and polar surface area (PSA). Compounds with good oral absorption generally adhere to Lipinski's Rule of Five.

Distribution: This aspect of ADMET profiling predicts how a compound is distributed throughout the body's tissues and fluids. Important considerations include plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: In silico models can predict the metabolic fate of a compound, including its potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes. mdpi.com CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: This parameter predicts the primary routes by which the compound and its metabolites are eliminated from the body, such as through the kidneys (renal excretion) or in the feces (biliary excretion).

Toxicity: A wide range of toxicological endpoints can be predicted using computational models. These include mutagenicity (e.g., Ames test prediction), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). Early identification of potential toxicity is critical for ensuring the safety of a drug candidate. mdpi.com

Table 2: Illustrative In Silico ADMET Profile for this compound

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cause significant central nervous system side effects. |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action, but lower free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with a wide range of medications. |

| Excretion | ||

| Renal Clearance | Moderate | A portion of the drug is likely cleared by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low probability | Low risk of causing liver damage. |

Note: These predictions are based on computational models and require experimental validation. The data presented is for illustrative purposes.

Future Research Directions and Therapeutic Advancement Perspectives for Indazole Analogues

Identification of Novel Biological Targets for Indazole Derivatives

The versatility of the indazole scaffold allows it to interact with a diverse array of biological targets, such as enzymes, receptors, and transporters. samipubco.com This inherent promiscuity makes indazole derivatives prime candidates for exploring novel therapeutic interventions, particularly for complex diseases.

A significant area of future research lies in identifying unexplored biological targets. For instance, glutamate (B1630785) racemase has been identified as a key target for novel indazole derivatives in the context of developing inhibitors against Mycobacterium tuberculosis. nih.gov Further exploration into microbial enzymes and proteins could unveil new avenues for antimicrobial drug development.

Moreover, the complex and dynamic nature of membrane transporters has rendered many of them "undruggable." samipubco.com Indazole-based ligands have emerged as promising candidates to modulate the function of these transporters, such as P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer. samipubco.com A recent study involving the synthesis and evaluation of 65 distinct indazole derivatives revealed cross-target activity against challenging transporter targets associated with neurodegeneration (ABCA1), metabolic reprogramming (MCT4), and cancer multidrug resistance (ABCC10). uni-augsburg.denih.gov Future research will likely focus on a comprehensive analysis of indazole derivatives against a wider panel of solute carrier (SLC) and ATP-binding cassette (ABC) transporters to uncover new therapeutic opportunities for a range of diseases. uni-augsburg.denih.gov

Kinase signaling pathways remain a critical focus in cancer therapy. rsc.org While several indazole-based kinase inhibitors are already in clinical use or trials, there is ongoing research to identify novel kinase targets and to develop inhibitors with improved selectivity profiles. rsc.org For example, 1H-indazole-3-carboxamide derivatives have been identified as potential p21-activated kinase 1 (PAK1) inhibitors, a target implicated in tumor migration and invasion. nih.gov Similarly, research into phosphoinositide-dependent kinase-1 (PDK1) and Fibroblast growth factor receptors (FGFRs) has yielded potent indazole-based inhibitors. mdpi.com

The following table summarizes some of the biological targets being explored for indazole derivatives.

| Target Class | Specific Target(s) | Therapeutic Area |

| Enzymes | Glutamate Racemase | Tuberculosis nih.gov |

| Kinases (PAK1, PDK1, FGFRs, VEGFR-2, Tie-2, EphB4) | Cancer nih.govmdpi.com | |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer nih.gov | |

| Membrane Transporters | P-glycoprotein (P-gp), ABCA1, MCT4, ABCC10 | Cancer, Neurodegeneration samipubco.comuni-augsburg.denih.gov |

| Receptors | Tropomyosin receptor kinases (TRKs) | Cancer researchgate.net |

Design and Synthesis of Next-Generation Indazole Scaffolds with Improved Potency and Selectivity

The development of next-generation indazole scaffolds is centered on enhancing their potency and selectivity for specific biological targets while minimizing off-target effects. This involves sophisticated design strategies and synthetic methodologies.

Structure-activity relationship (SAR) analysis is a cornerstone of this process. For instance, in the development of PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for improving inhibitory activity and selectivity. nih.gov Similarly, for IDO1 inhibitors, SAR studies indicated that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for potent inhibitory activity. nih.gov

Molecular hybridization is another effective strategy, which involves combining the indazole scaffold with other pharmacologically active moieties. nih.gov This approach has been used to design and synthesize indazole-pyrimidine hybrids as potential anticancer agents. researchgate.net The goal is to create new molecular entities that may exhibit synergistic or enhanced biological activities. researchgate.net